

physical and chemical properties of 6-Chloro-2-iodopurine-9-riboside

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Compound of Interest

Compound Name: 6-Chloro-2-iodopurine-9-riboside

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An In-depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-iodopurine-9-riboside is a synthetic purine nucleoside analog that has garnered interest within the scientific community for its potential as an antitumor agent. As a member of the purine nucleoside analog class of molecules, its mechanism of action is broadly understood to involve the disruption of DNA synthesis and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of **6-Chloro-2-iodopurine-9-riboside**, detailed experimental protocols for its synthesis, and an exploration of its biological activities and associated signaling pathways. The information is presented to support ongoing research and drug development efforts in the field of oncology.

Introduction

Purine nucleoside analogs are a class of chemotherapeutic agents that mimic naturally occurring purine nucleosides, such as adenosine and guanosine. By virtue of their structural similarity, these analogs can interfere with various cellular processes, including nucleic acid synthesis and repair, leading to cytotoxicity in rapidly proliferating cells, particularly cancer

cells. **6-Chloro-2-iodopurine-9-riboside**, a halogenated purine derivative, is one such analog with potential applications in cancer therapy. Its efficacy is thought to stem from its ability to be incorporated into DNA, leading to chain termination and the activation of apoptotic pathways.

Physicochemical Properties

Precise physicochemical data for **6-Chloro-2-iodopurine-9-riboside** is not extensively documented in publicly available literature. However, based on its chemical structure and data from suppliers, the following information has been compiled. For comparative purposes, data for the closely related, non-iodinated compound, 6-Chloropurine riboside, is also provided.

Table 1: Physical and Chemical Properties of **6-Chloro-2-iodopurine-9-riboside**

Property	Value	Source
IUPAC Name	(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol	Inferred from structure
CAS Number	313477-85-9	[1][2]
Molecular Formula	C ₁₀ H ₁₀ ClIN ₄ O ₄	Calculated
Molecular Weight	412.57 g/mol	Calculated
Appearance	White to off-white solid	Inferred
Solubility	Soluble in DMSO and DMF	Inferred from related compounds
Melting Point	Not available	
Stability	Store at -20°C for long-term stability	Supplier recommendation

Table 2: Physical and Chemical Properties of 6-Chloropurine riboside (for comparison)

Property	Value	Source
CAS Number	5399-87-1	[3][4][5]
Molecular Formula	C ₁₀ H ₁₁ ClN ₄ O ₄	[5]
Molecular Weight	286.67 g/mol	[5]
Appearance	White to slightly yellow powder	[3]
Solubility	Soluble in water (10.6 mg/mL), DMSO (Sparingly, Heated), Methanol (Slightly, Heated)	[3]
Melting Point	158-162 °C (decomposes)	[3]

Experimental Protocols

A complete, published experimental protocol for the synthesis of **6-Chloro-2-iodopurine-9-ribose** is not readily available. However, a plausible synthetic route can be constructed based on the established synthesis of the precursor, 6-chloro-2-iodopurine, and general methods for the ribosylation of purine bases.

Synthesis of 6-Chloro-2-iodopurine

A key intermediate, 6-chloro-2-iodopurine, can be synthesized from 6-chloropurine. A published methodology involves a regioselective lithiation followed by iodination.[6]

- Step 1: Protection of 6-chloropurine. The N9 position of 6-chloropurine is typically protected to ensure regioselectivity in the subsequent lithiation step. A common protecting group is tetrahydropyran (THP).
- Step 2: Regioselective Lithiation. The protected 6-chloropurine is treated with a strong lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This selectively removes the proton at the C2 position.
- Step 3: Iodination. The lithiated intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C2 position.

- Step 4: Deprotection. The protecting group at the N9 position is removed under appropriate conditions (e.g., acidic hydrolysis for a THP group) to yield 6-chloro-2-iodopurine.

Ribosylation of 6-Chloro-2-iodopurine

The attachment of the ribose sugar moiety to the N9 position of 6-chloro-2-iodopurine can be achieved through several established glycosylation methods. One common approach is the Vorbrüggen glycosylation.

- Step 1: Silylation of the Purine Base. 6-Chloro-2-iodopurine is silylated using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane. This step enhances the nucleophilicity of the purine nitrogen atoms.
- Step 2: Glycosylation Reaction. The silylated purine is then reacted with a protected ribose derivative, typically 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose. The reaction is catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically carried out under an inert atmosphere and at elevated temperatures.
- Step 3: Deprotection of the Riboside. The protecting groups on the ribose moiety (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide in methanol (Zemplén deprotection), to yield the final product, **6-Chloro-2-iodopurine-9-riboside**.
- Step 4: Purification. The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization.



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Figure 1. Proposed synthetic workflow for **6-Chloro-2-iodopurine-9-riboside**.

Biological Activity and Signaling Pathways

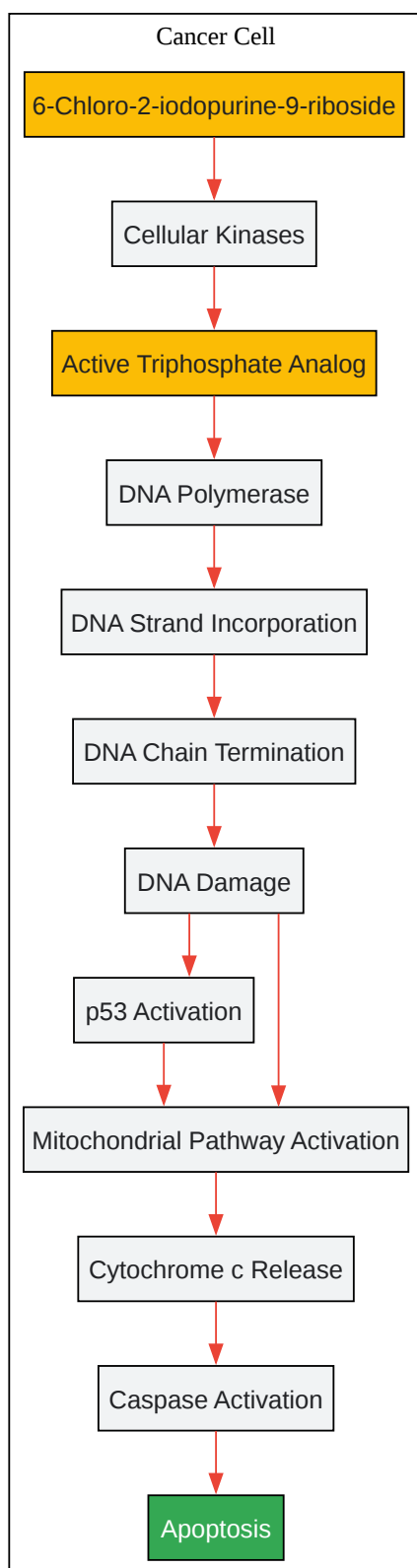
As a purine nucleoside analog, **6-Chloro-2-iodopurine-9-riboside** is anticipated to exert its cytotoxic effects through mechanisms common to this class of compounds.^{[1][7]} These mechanisms primarily involve the interference with DNA synthesis and the induction of programmed cell death, or apoptosis.

Inhibition of DNA Synthesis

Upon entering a cell, purine nucleoside analogs are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then act as substrates for DNA polymerases. The incorporation of the analog into a growing DNA strand can lead to chain termination, as the modified sugar or base structure prevents the addition of subsequent nucleotides. This halting of DNA replication is particularly detrimental to rapidly dividing cancer cells. Furthermore, these analogs can also inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, further depleting the pool of deoxynucleotides necessary for DNA synthesis.^[8]

Induction of Apoptosis

The accumulation of DNA strand breaks and the stalling of DNA replication forks due to the incorporation of purine nucleoside analogs can trigger cellular stress responses that converge on the apoptotic pathway.^[7] This can occur through both p53-dependent and p53-independent mechanisms. The damaged DNA can activate signaling cascades that lead to the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis.



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Figure 2. Generalized signaling pathway for apoptosis induction by purine nucleoside analogs.

Conclusion

6-Chloro-2-iodopurine-9-riboside represents a promising, yet under-characterized, purine nucleoside analog with potential for development as an anticancer therapeutic. This guide has consolidated the currently available information on its physicochemical properties, outlined a viable synthetic strategy based on established chemical transformations, and described its likely mechanisms of biological action. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential. The provided protocols and signaling pathway diagrams offer a foundational framework for researchers and scientists to advance the study of this and other related halogenated purine nucleosides.

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